![molecular formula C11H14N2O3S B509833 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL CAS No. 299202-85-0](/img/structure/B509833.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL
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Overview
Description
The compound “4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL” is a chemical compound with a linear formula of C21H18N2O4S . It is related to the class of benzisothiazoles, which are organic compounds containing a benzene fused to an isothiazole ring .
Synthesis Analysis
The synthesis of this compound or its analogs involves chemical reactions that result in the formation of the benzisothiazole ring . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound includes a benzisothiazole ring, which is a type of heterocyclic compound. This ring is fused to a benzene ring, forming a complex structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 394.45 g/mol . The InChI code for this compound is 1S/C21H18N2O4S/c1-27-18-12-6-15(7-13-18)14-23(16-8-10-17(24)11-9-16)21-19-4-2-3-5-20(19)28(25,26)22-21/h2-13,24H,14H2,1H3 .Scientific Research Applications
Aldose Reductase Inhibitor
This compound has been developed as part of a new series of benzothiadiazine-1,1-dioxide compounds screened for their potential as aldose reductase inhibitors . Aldose reductase is an enzyme involved in diabetic complications, and inhibitors can be used in the treatment to prevent or delay these complications.
Future Directions
properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLOVHISTUQIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCO)NS2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]butan-1-OL |
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